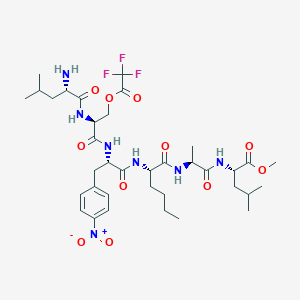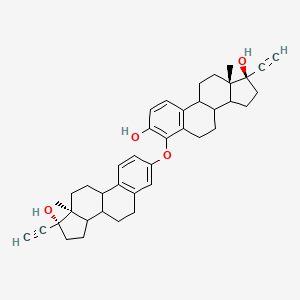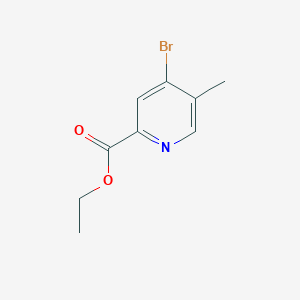![molecular formula C10H14ClN3 B12338997 4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is a heterocyclic compound with a bicyclic structure that includes a pyrimidine ring fused to an azepine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylpyrimidine with a chlorinating agent to introduce the chlorine atom at the 4-position, followed by cyclization to form the azepine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its interactions with various biological molecules and pathways.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimido[4,5-d]azepine derivatives, such as:
- 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine
- 4-Chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine dihydrochloride
- tert-Butyl 4-chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate
Uniqueness
4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is unique due to its specific substitution pattern and the presence of an ethyl group at the 2-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C10H14ClN3 |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
4-chloro-2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine |
InChI |
InChI=1S/C10H14ClN3/c1-2-9-13-8-4-6-12-5-3-7(8)10(11)14-9/h12H,2-6H2,1H3 |
InChI-Schlüssel |
VTXJFGCYQSGOFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(CCNCC2)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one](/img/structure/B12338939.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-](/img/structure/B12338946.png)



![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)



![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)

![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)
